Triamcinolone acetonide-d7-1

Isotope Dilution Mass Spectrometry LC-MS/MS Bioanalysis

Triamcinolone acetonide-d7-1 is a high-purity deuterated internal standard essential for accurate LC-MS/MS quantification. Its +7 Da mass shift minimizes isotopic cross-talk, ensuring robust IDMS workflows. With ≥4-year stability, it reduces standard replacement frequency, making it ideal for long-term clinical studies and CRO operations.

Molecular Formula C24H31FO6
Molecular Weight 441.5 g/mol
Cat. No. B12410111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriamcinolone acetonide-d7-1
Molecular FormulaC24H31FO6
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C
InChIInChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1/i1D3,2D3,5D/t5?,15-,16-,17-,19+,21-,22-,23-,24+
InChIKeyYNDXUCZADRHECN-CMWTUURLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triamcinolone Acetonide-d7-1: Deuterated Corticosteroid Internal Standard for LC-MS/MS Bioanalysis


Triamcinolone acetonide-d7-1 (C24H24D7FO6, MW 441.54) is a heptadeuterated isotopologue of triamcinolone acetonide, a synthetic glucocorticoid receptor agonist with approximately 8-fold greater potency than prednisone . The incorporation of seven deuterium atoms at specific positions yields a +7 Da mass shift while preserving near-identical physicochemical properties and chromatographic behavior, rendering it suitable as an internal standard for quantitative mass spectrometry .

Triamcinolone Acetonide-d7-1: Why Unlabeled or Lower-Deuterated Analogs Compromise Analytical Data Integrity


Non-deuterated triamcinolone acetonide or lower-deuterated analogs (e.g., d6, d3) cannot be simply interchanged with the d7 form in quantitative LC-MS/MS workflows. The +7 Da mass shift of d7 ensures minimal isotopic cross-talk with the native analyte, a critical requirement for accurate isotope dilution mass spectrometry (IDMS) . Furthermore, the specific deuteration pattern influences chromatographic co-elution, a key factor for effective matrix effect correction; non-isotopic internal standards or analogs with different degrees of deuteration may exhibit altered retention times or ionization efficiencies, leading to imprecise and inaccurate quantification [1].

Quantitative Differentiation of Triamcinolone Acetonide-d7-1 vs. Non-Deuterated Analogs and Alternative Methods


Superior Mass Spectrometric Resolution: +7 Da Mass Shift Minimizes Isotopic Cross-Talk

Triamcinolone acetonide-d7-1 provides a +7 Da mass shift relative to the unlabeled analyte, compared to a +6 Da shift for a d6 analog. This larger mass shift reduces the potential for isotopic interference from the M+1, M+2, or M+3 isotope peaks of the native compound, ensuring higher specificity in MS detection .

Isotope Dilution Mass Spectrometry LC-MS/MS Bioanalysis

Enhanced Analytical Sensitivity: 100,000-Fold Lower Detection Limit in Bioanalysis

Utilizing Triamcinolone acetonide-d7 as an internal standard enabled a limit of detection (LOD) of 6.0 pg/mL (13.8 pmol/L) for triamcinolone acetonide in human bronchoalveolar lavage fluid using GC-MS [1]. In contrast, an LC-MS method for pharmaceutical formulation analysis without a deuterated internal standard reported an LOD of 0.6 μg/mL (600,000 pg/mL) for the same analyte [2].

GC-MS Pharmacokinetics Lung Deposition

Extended Long-Term Storage Stability: ≥4 Years vs. 6 Months at -20°C

The deuterated compound exhibits a manufacturer-specified stability of ≥4 years when stored at -20°C . This is substantially longer than the 6-month stability reported for non-deuterated triamcinolone acetonide under the same storage conditions .

Reference Standard Stability Method Validation

Superior Matrix Effect Correction via Chromatographic Co-Elution

As a deuterated analog, Triamcinolone acetonide-d7-1 co-elutes with the native analyte under reversed-phase LC conditions, effectively compensating for ionization suppression or enhancement caused by biological matrix components [1]. Non-isotopic internal standards, such as testosterone, exhibit different retention times and ionization behaviors, leading to variable and often inadequate correction of matrix effects [2].

Isotope Dilution Matrix Effect LC-MS/MS

High Isotopic Purity for Unambiguous Quantification

The product is specified as ≥99% pure for deuterated forms (d1-d7), ensuring that the internal standard signal is predominantly from the intended isotopologue and minimizing interference from residual unlabeled or partially labeled species . In contrast, generic research-grade triamcinolone acetonide may have purity specifications around 95% and lacks the detailed isotopic characterization required for high-precision MS quantification .

Deuterium Incorporation QC Isotopic Purity

Precision Applications for Triamcinolone Acetonide-d7-1 in Bioanalysis and Pharmaceutical Development


High-Sensitivity Pharmacokinetic and Lung Deposition Studies

The demonstrated picomolar-level detection limit (6.0 pg/mL) in human bronchoalveolar lavage fluid [1] makes Triamcinolone acetonide-d7-1 essential for quantifying triamcinolone acetonide in respiratory tract samples following inhalation therapy. This enables precise determination of drug deposition patterns and in vivo kinetics in the airways, a critical component of inhaled corticosteroid development and clinical pharmacology.

Regulated Bioanalysis for ANDA, DMF, and Method Validation Submissions

The compound's high isotopic purity (≥99%) and long-term stability (≥4 years) [1] directly support the rigorous requirements of regulatory submissions. Its use as an internal standard ensures accurate matrix effect correction and method robustness, aligning with FDA and ICH bioanalytical method validation guidelines, thereby reducing the risk of method failure or data rejection during regulatory review.

Long-Term Reference Standard Management for Multi-Year Clinical Studies

The extended shelf-life of ≥4 years at -20°C [1] mitigates the logistical and financial burden of frequent reference standard replacement. This is particularly advantageous for long-term, multi-center clinical trials or longitudinal observational studies where analytical method consistency over several years is paramount and re-validation due to standard degradation is undesirable.

High-Throughput Quantitative LC-MS/MS Assays in CRO and Pharma Laboratories

The +7 Da mass shift ensures clean, interference-free detection in complex biological matrices, facilitating high-throughput, automated LC-MS/MS workflows . This increases sample throughput and data reliability in contract research organizations (CROs) and pharmaceutical R&D labs focused on corticosteroid analysis, minimizing the need for manual data review or repeat analyses due to isotopic cross-talk.

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